3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
CAS No.: 41762-76-9
Cat. No.: VC2342723
Molecular Formula: C5H7ClN2O4S
Molecular Weight: 226.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41762-76-9 |
|---|---|
| Molecular Formula | C5H7ClN2O4S |
| Molecular Weight | 226.64 g/mol |
| IUPAC Name | 3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3 |
| Standard InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(C1=O)C(=O)Cl |
| Canonical SMILES | CS(=O)(=O)N1CCN(C1=O)C(=O)Cl |
Introduction
Chemical Identity and Structure
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS: 41762-76-9) is an organosulfur compound characterized by an imidazolidine ring structure with methylsulfonyl and carbonyl chloride functional groups. This heterocyclic compound has a molecular formula of C₅H₇ClN₂O₄S and a molecular weight of 226.64 g/mol .
The compound's structure features a five-membered imidazolidine ring containing two nitrogen atoms, with one nitrogen bearing a methylsulfonyl group and the other connected to a carbonyl chloride moiety. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns .
Table 1: Identification Information
| Parameter | Information |
|---|---|
| Common Name | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride |
| CAS Number | 41762-76-9 |
| Molecular Formula | C₅H₇ClN₂O₄S |
| Molecular Weight | 226.64 g/mol |
| IUPAC Name | 3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride |
| InChI | InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3 |
| InChI Key | ZWTPALHHEULAPI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(C1=O)C(=O)Cl |
The compound is also known by several synonyms, including:
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3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone
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1-Chlorocarbonyl-3-methylsulfonylimidazolidin-2-one
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3-Methanesulfonyl-2-oxo-1-imidazolidinecarbonyl chloride
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is essential for its proper handling, storage, and application in synthetic procedures.
Table 2: Physical and Chemical Properties
The compound is moisture-sensitive and should be stored under inert gas at 2-8°C to maintain its stability . Its limited water solubility (<0.1 g/L) contrasts with its good solubility in organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), making it suitable for various organic synthesis applications .
Synthesis Methods
The synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride can be achieved through several methods, each with advantages depending on starting materials and desired purity.
Direct Chlorination Method
This approach involves the direct chlorination of a precursor compound. The method typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents to convert a carboxylic acid precursor to the corresponding acid chloride.
Stepwise Synthesis from Imidazolidinone Derivatives
This multi-step approach begins with the synthesis of imidazolidinone derivatives, followed by N-sulfonylation with methanesulfonyl chloride, and finally chlorocarbonylation to introduce the carbonyl chloride functionality.
Synthesis from N-Carboxy Anhydrides
This method involves the formation of N-carboxy anhydrides of imidazolidinone derivatives, followed by reaction with appropriate chlorinating agents and subsequent sulfonylation.
The selection of a synthesis method depends on factors such as available starting materials, production scale, required purity, and laboratory capabilities. Each method offers different yields and product qualities, necessitating careful consideration for specific applications.
Chemical Reactivity
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride exhibits distinctive reactivity patterns primarily governed by its carbonyl chloride and methylsulfonyl functional groups.
Nucleophilic Substitution Reactions
The carbonyl chloride group is highly reactive toward nucleophilic substitution reactions, readily reacting with:
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Amines and hydrazines: The reaction with hydrazine monohydrate produces 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide, an important intermediate for further modifications .
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Alcohols: Producing the corresponding esters through acylation reactions.
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Thiols: Forming thioester derivatives.
These reactions typically proceed under mild conditions, often at room temperature with appropriate base catalysts .
Coupling Reactions
The compound can participate in various coupling reactions:
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Amide bond formation: Essential for peptide coupling and pharmaceutical intermediate synthesis.
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Heterocycle formation: When reacted with appropriate bifunctional nucleophiles.
The compound demonstrates thermal stability up to 130°C, making it suitable for high-temperature coupling reactions .
Hydrolysis Reactions
In aqueous environments, 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is accelerated under basic conditions and should be considered when handling the compound in non-anhydrous environments.
Applications in Pharmaceutical Synthesis
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride has emerged as a critical intermediate in pharmaceutical synthesis, with particular importance in antibiotic development.
Mezlocillin Synthesis
The compound serves as a key intermediate in the synthesis of mezlocillin, a third-generation semi-synthetic broad-spectrum penicillin antibiotic . Mezlocillin sodium (C₂₁H₂₄N₅NaO₈S₂) is used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and skin .
Cephalosporin Antibiotics
It functions as a building block in the synthesis of cephalosporin-class antibiotics, contributing to the development of these important antimicrobial agents .
Other Pharmaceutical Intermediates
The compound's versatile reactivity makes it valuable in the synthesis of various pharmaceutical intermediates, particularly those containing sulfonyl-modified heterocyclic structures.
Applications in Organic Synthesis
Beyond pharmaceutical applications, 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride has utility in broader organic synthesis contexts.
Heterocyclic Compound Synthesis
The compound is used in the synthesis of various heterocyclic compounds, particularly those containing oxadiazole and imidazolidine rings, which have demonstrated diverse biological activities .
Agrochemical Development
It serves as a building block for sulfonyl-containing heterocyclic compounds used in crop protection agents .
Polymer Chemistry
The compound functions as a crosslinking agent in specialty polymer production, contributing to the development of materials with specific properties .
Structure-Activity Relationships and Derivatives
Research has demonstrated the importance of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride in developing compounds with significant biological activities.
Derivatives with Biological Activity
Novel compounds synthesized from 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride have been evaluated for various biological activities, including insecticidal properties .
Key Derivatization Pathways
Several important derivatization pathways have been established:
Hydrazide Derivatives
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide (CAS: 64341-28-2) is synthesized by reacting 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride with hydrazine monohydrate in ethanol at room temperature for approximately 8 hours .
Carbohydrazide Derivatives
Further functionalization of the hydrazide derivative with various benzoyl chlorides produces a range of carbohydrazide derivatives with potential biological activities. These reactions are typically conducted in dichloromethane with trimethylamine as a base .
Oxadiazole Derivatives
Treatment of carbohydrazides with phosphorus oxychloride (POCl₃) under reflux conditions yields corresponding oxadiazole derivatives. These derivatives have demonstrated significant biological activities in screening studies .
Table 3: Selected Derivatives and Their Properties
Analytical Methods
Various analytical methods are employed for the characterization and quality control of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis can be performed using reverse-phase conditions. A typical method employs a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
Spectroscopic Methods
Characterization typically includes:
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Infrared (IR) spectroscopy
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Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy
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Mass spectrometry
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Elemental analysis
These methods are essential for confirming the structure and purity of synthesized 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and its derivatives .
Quality Specifications and Standards
For research and pharmaceutical applications, high-quality 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is essential. Typical quality specifications include:
Table 4: Quality Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Moisture Content (Karl Fischer) | ≤0.5% |
| Chloride Content | 14.2-14.8% (theoretical 14.6%) |
| Heavy Metals | ≤10 ppm |
These specifications ensure batch-to-batch consistency for critical pharmaceutical API synthesis .
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